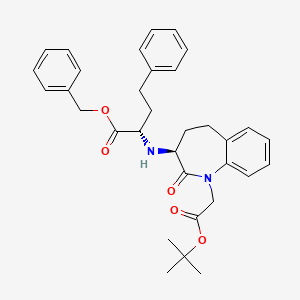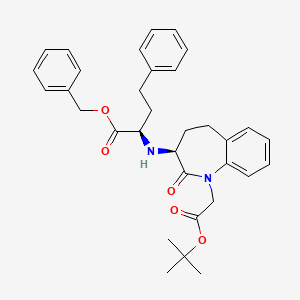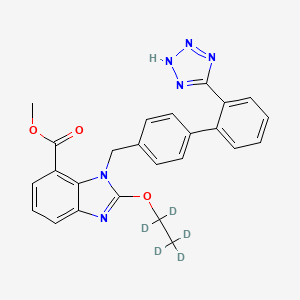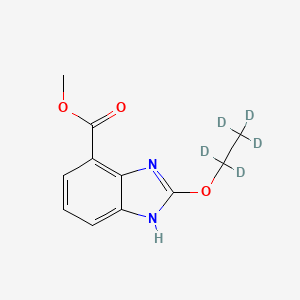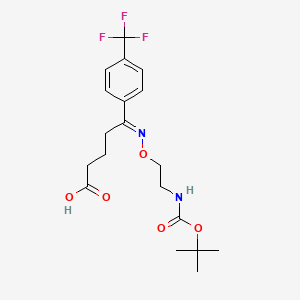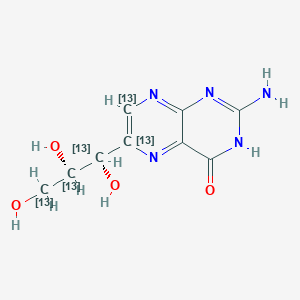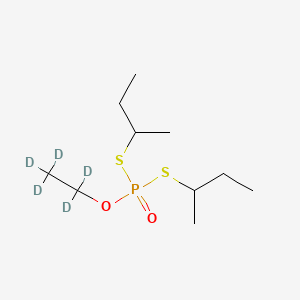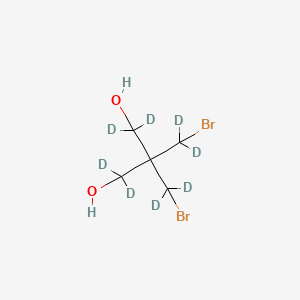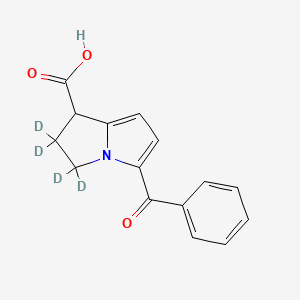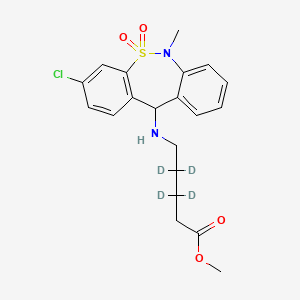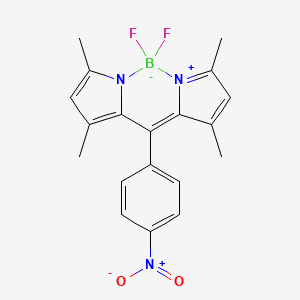
8-(4-Nitrophenyl) Bodipy
Übersicht
Beschreibung
8-(4-Nitrophenyl) Bodipy is a BODIPY derivative useful in fluorescent probe synthesis . It has a molecular weight of 369.17 and a molecular formula of C19H18BF2N3O2 .
Synthesis Analysis
The synthesis of BODIPY dyes, including 8-(4-Nitrophenyl) Bodipy, involves the use of BODIPYs with the 8-(4-fluoro-3-nitrophenyl) and the 8-pentafluorophenyl substituents for the synthesis of new mono- and dibrominated BODIPYs .Molecular Structure Analysis
8-(4-Nitrophenyl) Bodipy contains a total of 48 bonds; 30 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 5 double bonds, 11 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 twelve-membered ring, 1 positively charged N, 1 nitro group (aromatic), and 1 Pyrrole .Chemical Reactions Analysis
The synthesis of BODIPYs involves functional modification via nucleophilic aromatic substitution (SNAr) with a number of amines and thiocarbohydrates .Physical And Chemical Properties Analysis
8-(4-Nitrophenyl) Bodipy has a molecular weight of 369.17 and a molecular formula of C19H18BF2N3O2 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Photodynamic Therapy
“8-(4-Nitrophenyl) Bodipy” has been used in the context of antimicrobial photodynamic therapy (aPDT). This therapy uses light and a photosensitizer dye, in this case, the Bodipy derivative, to kill microorganisms . The Bodipy compounds have shown antibacterial activity against both Gram-positive and Gram-negative bacteria .
Fluorescent Probe Synthesis
This Bodipy derivative is useful in the synthesis of fluorescent probes . Fluorescent probes are essential tools in biological research and medical diagnostics, allowing for the visualization and detection of specific biological processes and structures.
Imaging and Sensing Applications
Bodipy derivatives, including “8-(4-Nitrophenyl) Bodipy”, have attracted attention as probes in applications like imaging and sensing . Their unique properties, such as strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum, strong fluorescence, and supreme photostability, make them ideal for these applications .
Photodynamic Therapy
Apart from antimicrobial applications, Bodipy derivatives have also been employed in areas like photodynamic therapy . This is a form of therapy that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells.
Cancer Treatment
Over the last decade, Bodipy-based molecules have emerged as candidates for cancer treatments . The flexibility of the Bodipy fluorophore, along with its distinct photophysical characteristics, makes it a fascinating platform for drug development .
Disease Detection
Bodipy-based small molecules have been used for disease detection . Their strong fluorescence allows for the detection of disease biomarkers, aiding in early diagnosis and treatment .
Wirkmechanismus
Target of Action
The primary target of 8-(4-Nitrophenyl) Bodipy is the peroxisomes in plant cells . Peroxisomes are essential organelles involved in numerous metabolic processes, including the breakdown of fatty acids and the detoxification of reactive oxygen species. The compound’s interaction with these organelles is crucial for its function.
Mode of Action
8-(4-Nitrophenyl) Bodipy is intrinsically non-fluorescent. Upon incubation of cells with this compound, fluorescence is observed at the target site . This suggests that the compound interacts with its targets in a way that induces fluorescence, possibly through a binding process with a protein target within the peroxisomes .
Result of Action
The molecular and cellular effects of 8-(4-Nitrophenyl) Bodipy’s action are primarily observed through its induced fluorescence in peroxisomes . This suggests that the compound may be used as a fluorescent marker for these organelles, aiding in the study of their function and behavior within cells.
Safety and Hazards
Zukünftige Richtungen
BODIPYs, including 8-(4-Nitrophenyl) Bodipy, are being explored for their potential in various applications such as antimicrobial photodynamic therapy (aPDT). Future research is focused on the development of BODIPY conjugates with drugs and other biomolecules to control the processes of their transport, localization in target cells, and metabolism .
Eigenschaften
IUPAC Name |
2,2-difluoro-4,6,10,12-tetramethyl-8-(4-nitrophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BF2N3O2/c1-11-9-13(3)23-18(11)17(15-5-7-16(8-6-15)25(26)27)19-12(2)10-14(4)24(19)20(23,21)22/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOBFISWMKJVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)[N+](=O)[O-])C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BF2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659202 | |
| Record name | {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-nitrophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Nitrophenyl) Bodipy | |
CAS RN |
321895-92-5 | |
| Record name | (T-4)-[2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)(4-nitrophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-κN]difluoroboron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321895-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-nitrophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 8-(4-Nitrophenyl) Bodipy help visualize peroxisomal response to Cadmium stress in plants?
A1: 8-(4-Nitrophenyl) Bodipy (N-BODIPY) is a fluorescent probe used to visualize peroxisomes in plant cells. In the study by Corpas and colleagues [], N-BODIPY staining revealed a distinct peroxisomal signal in Arabidopsis thaliana root cells. When the pex7-1 mutant, deficient in peroxisomal protein import, was exposed to cadmium (Cd), the intensity or distribution of the N-BODIPY signal was altered compared to wild-type plants. This suggests that Cd stress affects peroxisome function and that N-BODIPY can be used to monitor these changes.
Q2: The research mentions that the pex7-1 mutation affects cadmium translocation. How does this relate to the observed changes in 8-(4-Nitrophenyl) Bodipy signal?
A2: The pex7-1 mutation disrupts the normal function of peroxisomes, which are involved in various metabolic processes, including reactive oxygen species (ROS) detoxification []. The altered 8-(4-Nitrophenyl) Bodipy signal in the mutant under cadmium stress suggests that peroxisomes play a role in mitigating cadmium toxicity, potentially by influencing cadmium translocation and distribution within the plant. The exact mechanism by which peroxisomes affect cadmium translocation, and how this is reflected in the N-BODIPY signal, requires further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



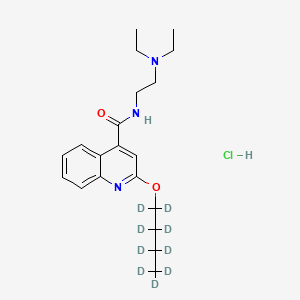
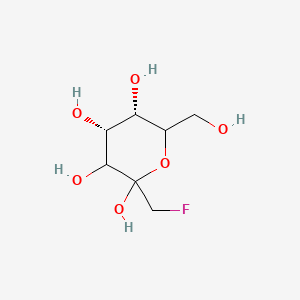
![1-O-{[(3S)-3-{[(1R)-1-Carboxy-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetyl}-beta-D-glucopyranuronic acid](/img/structure/B565066.png)
